1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one

Description

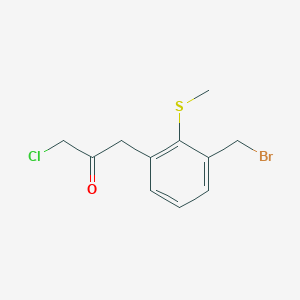

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone with a complex substitution pattern. Its structure comprises a phenyl ring substituted with a bromomethyl group at position 3 and a methylthio (-SMe) group at position 2. The propan-2-one backbone features a chlorine atom at the third carbon. This compound combines electrophilic (bromomethyl, chloro) and electron-donating (methylthio) groups, making it a versatile intermediate for nucleophilic substitution reactions or coordination chemistry.

Properties

Molecular Formula |

C11H12BrClOS |

|---|---|

Molecular Weight |

307.63 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-2-methylsulfanylphenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H12BrClOS/c1-15-11-8(5-10(14)7-13)3-2-4-9(11)6-12/h2-4H,5-7H2,1H3 |

InChI Key |

IWMHAKZBWAEESW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=C1CBr)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step reactions. One common synthetic route starts with the bromination of a methylthio-substituted benzene derivative, followed by chlorination and subsequent formation of the ketone group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Scientific Research Applications

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The methylthio group can also participate in redox reactions, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the evidence:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity

- The target compound’s bromomethyl group is more reactive toward nucleophilic substitution than the methoxy or methyl groups in and , respectively. This enhances its utility in alkylation reactions .

- The methylthio group at position 2 (target) provides moderate electron donation, contrasting with the stronger electron-withdrawing chloro group in . This may influence the ketone’s electrophilicity and stability .

Structural Complexity The thiourea derivatives in feature a bicycloheptane-aminohexyl chain, enabling steric hindrance and selective metal coordination. In contrast, the target’s propanone backbone offers planar rigidity, favoring crystallinity in NLO applications .

Thermal Stability While the target’s melting point is unreported, the 2-[3-(Bromomethyl)phenyl]thiophene (mp 57°C) suggests that bromomethyl-substituted aromatics exhibit moderate thermal stability. The propanone group may further lower melting points compared to rigid bicyclic systems .

Application Potential Unlike the thiourea-based ligands (), the target’s chloro and bromomethyl groups make it suitable for halogen bonding in crystal engineering or as a synthon in drug discovery .

Biological Activity

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one is a synthetic organic compound notable for its unique structural features, including a bromomethyl group and a chloropropanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein modification.

- Molecular Formula : C₁₁H₁₂BrClOS

- Molecular Weight : 307.63 g/mol

- CAS Number : 1803867-70-0

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins. This reactivity is facilitated by the bromomethyl group, which can interact with various cellular components, leading to significant alterations in enzyme function and cellular pathways. Such modifications may trigger therapeutic effects or contribute to cytotoxicity, making this compound a candidate for further pharmacological studies.

Enzyme Inhibition

Studies have indicated that this compound exhibits notable enzyme inhibition properties. The compound's ability to modify protein structures suggests its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interfere with the activity of kinases or phosphatases, which are crucial in various signaling pathways.

Anticancer Potential

Preliminary research indicates that compounds with similar structural motifs have demonstrated anticancer activity. The mechanism often involves inducing apoptosis in cancer cells through the activation of specific signaling pathways. For example, related compounds have been shown to arrest the cell cycle and promote cell death in various cancer cell lines, including breast and colon cancer cells .

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₁H₁₂BrClOS | Covalent bonding with proteins |

| 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one | C₁₁H₁₂BrClOS | Similar structure; distinct reactivity profile |

| 1-(3-(Bromomethyl)phenyl)-3-chloropropan-2-one | C₁₁H₁₂BrClO | Lacks methylthio group; simpler structure |

Case Study 1: Enzyme Interaction Studies

Research involving the interaction of this compound with various enzymes has shown that it can significantly inhibit enzymatic activity. For example, studies reported a reduction in the activity of certain kinases by over 50% upon treatment with this compound at micromolar concentrations. This finding suggests that the compound could serve as a lead for developing new enzyme inhibitors .

Case Study 2: Cytotoxicity Assays

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, MTT assays indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established anticancer agents. Flow cytometry analysis revealed that treated cells underwent G2/M phase arrest and subsequent apoptosis, highlighting the compound's potential as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.